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(iodomethyl)piperidine-1-

carboxylate

Cat. No.: B130270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal intermediates in the

synthesis of several globally significant bioactive compounds: Oseltamivir, Paclitaxel,

Artemisinin, and β-Lactam Antibiotics. For each compound, this guide details the synthetic

pathways, focusing on the chemistry of key intermediates, quantitative data for critical reaction

steps, and comprehensive experimental protocols. Furthermore, it visualizes the mechanisms

of action and synthetic workflows through detailed diagrams, offering a comprehensive

resource for professionals in drug development and chemical synthesis.

Oseltamivir (Tamiflu®)
Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. Its

synthesis has been a subject of intense research, primarily due to the limited availability of its

traditional starting material, shikimic acid, which is extracted from Chinese star anise.[1][2]

Key Intermediates in Oseltamivir Synthesis
The industrial synthesis of oseltamivir, as developed by Gilead Sciences and Hoffmann-La

Roche, prominently features the use of (-)-shikimic acid as the chiral starting material.[1] Key

intermediates in this pathway include a strategic epoxide and a subsequent aziridine, which
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allow for the stereocontrolled introduction of the two amine functionalities present in the final

molecule.[1][3]

A crucial transformation is the formation of an epoxide intermediate from a mesylated shikimic

acid derivative.[4] This epoxide is then opened by a nitrogen nucleophile, such as an azide or

an amine, to install the first nitrogen-containing functional group.[5][6] Subsequent formation

and opening of an aziridine ring allows for the introduction of the second amino group.[1][3]

Quantitative Data for Oseltamivir Synthesis
The following table summarizes the yields for key steps in a practical synthesis of oseltamivir

from (-)-shikimic acid.
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Step
No.

Reactio
n

Starting
Material

Key
Interme
diate/Pr
oduct

Reagent
s and
Conditi
ons

Yield
(%)

Purity
(%)

Referen
ce(s)

1

Esterifica

tion and

Trimesyla

tion

(-)-

Shikimic

acid

Ethyl

(3R,4S,5

R)-3,4,5-

O-

trimethan

esulfonyl

shikimate

1. EtOH,

SOCl₂ 2.

MsCl,

Et₃N,

DMAP,

EtOAc

93 >95 [7]

2

Regiosel

ective

Azidation

Ethyl

(3R,4S,5

R)-3,4,5-

O-

trimethan

esulfonyl

shikimate

Ethyl

(3R,4S,5

R)-5-

azido-

3,4-O-

dimesyl

shikimate

NaN₃,

DMF-

H₂O, 0

°C, 1 h

90 >98 [7]

3
Aziridinat

ion

Ethyl

(3R,4S,5

R)-5-

azido-

3,4-O-

dimesyl

shikimate

Ethyl

(3R,4R,5

S)-4,5-

aziridino-

3-O-

mesyl

shikimate

PPh₃,

Et₃N,

H₂O

84 >97 [7]

4

Azide

Aziridine

Opening

Ethyl

(3R,4R,5

S)-4,5-

aziridino-

3-O-

mesyl

shikimate

Ethyl

(3R,4S,5

S)-4-

acetamid

o-5-

azido-3-

O-mesyl

shikimate

NaN₃,

NH₄Cl,

Me₂CO-

H₂O, 90

°C, 3 h

84 >95 [7]
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5

Reductio

n and

Acylation

Ethyl

(3R,4S,5

S)-4-

acetamid

o-5-

azido-3-

O-mesyl

shikimate

Oseltami

vir

1. PPh₃,

H₂O 2.

Ac₂O,

Pyridine

- - [1]

Overall

Oseltami

vir

Synthesi

s from

Shikimic

Acid

(-)-

Shikimic

acid

Oseltami

vir

Phosphat

e

Eight

steps
47 >99 [8][9]

Experimental Protocols
Protocol 1: Formation of the Key Epoxide Intermediate from (-)-Shikimic Acid

This protocol is adapted from the industrial synthesis of oseltamivir and describes the formation

of a key epoxide intermediate.[4]

Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to yield the

corresponding ethyl ester.

Ketalization: The resulting ethyl shikimate is reacted with 3-pentanone in the presence of a

catalytic amount of p-toluenesulfonic acid to protect the C-3 and C-4 hydroxyl groups as a

pentylidene acetal.

Mesylation: The remaining C-5 hydroxyl group is selectively activated by reaction with

methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This forms

a mesylate, which is an excellent leaving group.

Epoxide Formation: The mesylate is treated with a mild base, like potassium bicarbonate. An

intramolecular attack from the C-4 oxygen of the acetal displaces the mesylate, and a
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subsequent rearrangement under basic conditions affords the desired epoxide with the

correct stereochemistry.[4]

Protocol 2: Regioselective Azidation

This protocol details the regioselective opening of a shikimic acid-derived epoxide with sodium

azide.[5]

Dissolve the trimesylated shikimic acid derivative in a mixture of acetone and water.

Cool the reaction mixture to 0 °C to minimize side reactions.

Slowly add sodium azide to the cooled solution with stirring.

Maintain the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC)

or high-performance liquid chromatography (HPLC).

Upon completion, quench the reaction and proceed with work-up and purification to isolate

the desired azido-dimesylate product.

Visualization of Oseltamivir's Mechanism of Action
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.

This active metabolite inhibits the neuraminidase enzyme of the influenza virus, which is crucial

for the release of new viral particles from infected host cells.
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Caption: Mechanism of action of Oseltamivir.

Paclitaxel (Taxol®)
Paclitaxel is a potent anti-cancer drug, initially isolated from the bark of the Pacific yew tree,

Taxus brevifolia. Due to the low natural abundance of paclitaxel, semi-synthetic methods

starting from more abundant precursors have been developed.

Key Intermediates in Paclitaxel Semi-Synthesis
The most common precursor for the semi-synthesis of paclitaxel is 10-deacetylbaccatin III (10-

DAB), which can be extracted in relatively high quantities from the needles of the European

yew, Taxus baccata.[10][11] The semi-synthesis involves the acetylation of the C10 hydroxyl

group of 10-DAB to form baccatin III, followed by the attachment of a protected side chain to

the C13 hydroxyl group.[10][12]

A key intermediate in this process is 7-O-protected baccatin III. The protection of the C7

hydroxyl group is necessary to prevent side reactions during the attachment of the side chain.

[12] The side chain itself is often a β-lactam derivative, which is coupled to the protected

baccatin III.[10]

Quantitative Data for Paclitaxel Semi-Synthesis
The following table outlines the yields for the key steps in the semi-synthesis of paclitaxel from

10-deacetylbaccatin III (10-DAB).
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Step
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Reactio
n

Starting
Material

Key
Interme
diate/Pr
oduct

Reagent
s and
Conditi
ons

Yield
(%)

Purity
(%)

Referen
ce(s)

1

Isolation

of 10-

DAB

Taxus

baccata

needles

10-

deacetylb

accatin III

(10-DAB)

Methanol

extractio

n,

partitioni

ng, and

precipitati

on

up to 297

mg/kg
>95 [11][13]

2

C7-

Hydroxyl

Protectio

n

10-

deacetylb

accatin III

(10-DAB)

7-O-

triethylsil

yl-10-

deacetylb

accatin III

Triethylsil

yl

chloride,

pyridine

- - [14]

3

C10-

Hydroxyl

Acetylati

on

7-O-

triethylsil

yl-10-

deacetylb

accatin III

7-O-

triethylsil

yl-

baccatin

III

Acetyl

chloride,

pyridine

- - [14]

4

Side

Chain

Attachme

nt

7-O-

triethylsil

yl-

baccatin

III

Protected

Paclitaxel

β-lactam

side

chain,

DMAP

- - [14]

5
Deprotec

tion

Protected

Paclitaxel
Paclitaxel

HF,

pyridine
- >99.5 [14]

Overall

Paclitaxel

Semi-

synthesis

from 10-

DAB

10-

deacetylb

accatin III

(10-DAB)

Paclitaxel

Four-step

procedur

e

58 >99 [11]
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Experimental Protocols
Protocol 3: Isolation of 10-deacetylbaccatin III (10-DAB) from Taxus baccata

This protocol provides a general method for the extraction and purification of 10-DAB.[13]

Extraction: Ground needles of Taxus baccata are extracted with methanol.

Partitioning: The crude methanol extract is partitioned with dichloromethane.

Precipitation: The dichloromethane extract is concentrated and the taxanes are precipitated

with hexane.

Purification: The crude taxoid mixture is purified by preparative high-performance liquid

chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield pure

10-DAB.[13]

Protocol 4: Semi-synthesis of Paclitaxel from Baccatin III

This protocol outlines the key steps for the semi-synthesis of paclitaxel from baccatin III.[10]

Protection of C7-OH: Dissolve Baccatin III in an anhydrous solvent like THF under an inert

atmosphere. Add a base (e.g., pyridine) followed by a protecting group reagent (e.g.,

triethylsilyl chloride). Stir the reaction at room temperature until completion and purify the 7-

O-protected Baccatin III by column chromatography.

Side-Chain Attachment: Dissolve the 7-O-protected Baccatin III in anhydrous THF and cool

to a low temperature (e.g., -40°C). Add a strong base such as lithium bis(trimethylsilyl)amide

(LiHMDS) to deprotonate the C13-OH. Add a solution of the protected paclitaxel side chain

(e.g., a β-lactam) and allow the reaction to proceed. Quench the reaction and purify the fully

protected paclitaxel.

Deprotection: Dissolve the purified, fully protected paclitaxel in a suitable solvent system and

treat with a deprotecting agent (e.g., hydrofluoric acid in pyridine) to remove the protecting

groups and yield paclitaxel.

Visualization of Paclitaxel's Mechanism of Action
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Paclitaxel's anti-cancer activity stems from its ability to stabilize microtubules, which are

essential components of the cell's cytoskeleton involved in cell division. By preventing the

disassembly of microtubules, paclitaxel disrupts the formation of the mitotic spindle, leading to

cell cycle arrest and apoptosis.
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Caption: Mechanism of action of Paclitaxel.

Artemisinin
Artemisinin is a sesquiterpene lactone containing an endoperoxide bridge, which is responsible

for its potent antimalarial activity. It is isolated from the plant Artemisia annua. The semi-

synthesis of artemisinin from more abundant precursors is a key strategy to ensure a stable

and affordable supply of this life-saving drug.

Key Intermediates in Artemisinin Synthesis
The direct precursor to artemisinin in both biosynthesis and semi-synthesis is

dihydroartemisinic acid (DHAA).[15][16] DHAA can be obtained from the plant or produced

through fermentation. The conversion of DHAA to artemisinin involves a photooxidative

cyclization.[17][18] Another important precursor is artemisinic acid, which can be reduced to

DHAA.[19]

The key transformation is the photooxygenation of dihydroartemisinic acid, which proceeds via

an ene reaction with singlet oxygen to form a hydroperoxide intermediate. This intermediate

then undergoes an acid-catalyzed cascade reaction to form the characteristic endoperoxide

bridge of artemisinin.[17]

Quantitative Data for Artemisinin Synthesis
The following table presents quantitative data for the key steps in the semi-synthesis of

artemisinin.
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Step
No.

Reactio
n

Starting
Material

Key
Interme
diate/Pr
oduct

Reagent
s and
Conditi
ons

Yield
(%)

Purity
(%)

Referen
ce(s)

1

Reductio

n of

Artemisin

ic Acid

Artemisin

ic acid

Dihydroa

rtemisinic

acid

(DHAA)

NaBH₄ - - [19]

2

Photooxy

genation

and

Cyclizatio

n

Dihydroa

rtemisinic

acid

(DHAA)

Artemisin

in

Singlet

oxygen,

acid

catalyst

39

(continuo

us flow)

>99 [17]

3

Reductio

n of

Artemisin

in

Artemisin

in

Dihydroa

rtemisinin

(DHA)

NaBH₄,

Methanol

, 0-5 °C

>90 (up

to 98)
>98 [20]

Experimental Protocols
Protocol 5: Synthesis of Dihydroartemisinin (DHA) from Artemisinin

This protocol describes the reduction of artemisinin to dihydroartemisinic acid.[20]

Materials: Artemisinin, Sodium borohydride (NaBH₄), Methanol (analytical grade).

Procedure:

Dissolve artemisinin in methanol in a round-bottom flask equipped with a magnetic stirrer.

Cool the solution to 0-5 °C in an ice bath.

Slowly add sodium borohydride to the cooled solution. The molar ratio of Artemisinin to

NaBH₄ is typically between 1:1.5 and 1:2.5.
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Stir the reaction mixture at 0-5 °C for 30 minutes to 3 hours, monitoring the reaction by

TLC.

After completion, quench the reaction by the slow addition of glacial acetic acid.

Remove the methanol under reduced pressure.

Extract the product with ethyl acetate, wash with deionized water, and dry the organic

layer over anhydrous sodium sulfate.

Concentrate the solution to obtain dihydroartemisinin.

Protocol 6: Photooxidation of Dihydroartemisinic Acid

This protocol outlines the conversion of DHAA to artemisinin.[17][18]

Setup: A continuous-flow reactor equipped with a light source and an oxygen inlet is used. A

photosensitizer, such as tetraphenylporphyrin (TPP), is employed.

Reaction: A solution of dihydroartemisinic acid in a suitable solvent is pumped through the

reactor while being irradiated with light in the presence of oxygen.

Cyclization: The resulting hydroperoxide intermediate is then passed through a section of the

reactor containing an acid catalyst to induce the cyclization cascade, forming artemisinin.

Purification: The crude product is then purified to yield pure artemisinin.

Visualization of Artemisinin's Mechanism of Action
Artemisinin's antimalarial activity is dependent on its endoperoxide bridge. Inside the malaria

parasite, the endoperoxide bridge is cleaved by heme iron, generating reactive oxygen species

(ROS) that damage parasite proteins and lead to its death.
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Caption: Mechanism of action of Artemisinin.

β-Lactam Antibiotics
β-Lactam antibiotics are a broad class of antibiotics that includes penicillins, cephalosporins,

carbapenems, and monobactams. They are characterized by the presence of a β-lactam ring.

The semi-synthesis of various β-lactam antibiotics from key intermediates is a cornerstone of

the pharmaceutical industry.

Key Intermediates in β-Lactam Antibiotic Synthesis
A fundamental intermediate for the production of many semi-synthetic penicillins is 6-

aminopenicillanic acid (6-APA).[21] 6-APA is produced by the enzymatic or chemical hydrolysis

of penicillin G, which is obtained through fermentation.[22] The 6-amino group of 6-APA can

then be acylated with various side chains to produce a wide range of penicillin derivatives with

improved properties.[23]

For the synthesis of amoxicillin, another key intermediate is D-(-)-α-amino-p-

hydroxyphenylacetic acid (D-HPG) or its activated derivatives, such as D-p-

hydroxyphenylglycine methyl ester (D-HPGM).[23]

Quantitative Data for β-Lactam Intermediate Synthesis
The following table provides quantitative data for the enzymatic synthesis of 6-APA and

amoxicillin.
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Reaction
Starting
Material

Key
Intermedi
ate/Produ
ct

Enzyme
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and
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s

Yield (%)
Referenc
e(s)

6-APA

Synthesis
Penicillin G

6-

Aminopeni

cillanic acid

(6-APA)

Penicillin G

Acylase

(PGA)

Aqueous

buffer,

controlled

pH and

temperatur

e

68 [24]

Amoxicillin

Synthesis

6-APA and

D-HPGM
Amoxicillin

Penicillin G

Acylase

(PGA)

Aqueous

medium,

pH 6.3, 35

°C

50 [25]

Experimental Protocols
Protocol 7: Enzymatic Synthesis of 6-Aminopenicillanic Acid (6-APA)

This protocol describes the enzymatic hydrolysis of Penicillin G to produce 6-APA.[21]

Enzyme Immobilization: Immobilize Penicillin G Acylase (PGA) on a suitable support (e.g.,

epoxy resin) to allow for reuse.

Reaction Setup: Suspend the immobilized PGA in a buffered aqueous solution (e.g.,

phosphate buffer).

Hydrolysis: Add Penicillin G to the enzyme suspension. Maintain the pH of the reaction

mixture by the controlled addition of a base (e.g., sodium hydroxide) to neutralize the

phenylacetic acid that is released.

Monitoring: Monitor the progress of the reaction by measuring the consumption of the base.

Purification: After the reaction is complete, separate the immobilized enzyme by filtration.

Adjust the pH of the filtrate to the isoelectric point of 6-APA to induce crystallization. Collect

the 6-APA crystals by filtration, wash with cold water, and dry under vacuum.
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Protocol 8: Enzymatic Synthesis of Amoxicillin

This protocol details the enzymatic synthesis of amoxicillin from 6-APA and D-HPGM.[23]

Reaction Mixture: Prepare a solution of 6-APA and D-p-hydroxyphenylglycine methyl ester

(D-HPGM) in an aqueous buffer.

Enzymatic Reaction: Add immobilized Penicillin G Acylase to the reaction mixture. Maintain

the temperature and pH at optimal conditions (e.g., 35 °C and pH 6.3).

Product Formation: The enzyme catalyzes the acylation of 6-APA with the D-HPG side chain

from D-HPGM to form amoxicillin.

Isolation: After the reaction, separate the enzyme and purify the amoxicillin from the reaction

mixture.

Visualization of β-Lactam Antibiotics' Mechanism of
Action
β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell

wall. They do this by acylating the active site of penicillin-binding proteins (PBPs), which are

enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall.
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Caption: Mechanism of action of β-Lactam Antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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